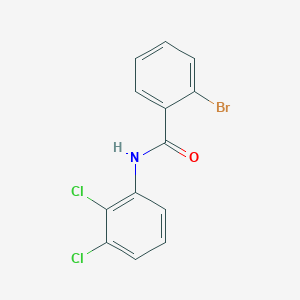![molecular formula C19H21FN6O B5551683 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of organic compounds known for their complex structures and potential biological activities. Research into similar compounds focuses on their synthesis, molecular structure, and potential applications in various fields, including pharmacology and materials science.
Synthesis Analysis
The synthesis of compounds like N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide often involves multiple steps, including condensation reactions, and the use of specific catalysts or reagents. For instance, Huang et al. (2020) described a synthesis process for a similar compound involving condensation of specific acids with diamine intermediates (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques like X-ray diffraction and density functional theory (DFT). These methods help determine bond lengths, bond angles, and overall molecular geometry, providing insights into the compound's structural characteristics. The work by Huang et al. (2020) is an example of such an analysis (Huang et al., 2020).
科学的研究の応用
Radioligand Development for Neurological Imaging
One study focused on the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds for the study of the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET) (C. Fookes et al., 2008). The research highlighted the potential of these compounds in imaging PBR expression in neurodegenerative disorders, demonstrating the role of fluorine-substituted benzamides in neurological imaging applications.
Antitumor Activity
Another area of application is in the field of antitumor research, where a study described the synthesis of amino acid ester derivatives containing 5-fluorouracil, showing inhibitory effects against leukaemia HL-60 and liver cancer BEL-7402 (J. Xiong et al., 2009). This suggests the potential of related fluorobenzamide compounds in the development of cancer therapeutics.
Antimicrobial Agents
Research on fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs indicates the synthesis of compounds with significant antimicrobial activity against various bacterial and fungal strains (N. Desai et al., 2013). This underscores the possible use of similar compounds in creating new antimicrobial agents.
Metabotropic Glutamate Receptor Antagonists
A novel class of pyrazolylethylbenzamide orexin receptor 1-selective antagonists was identified, showcasing the utility of structurally related compounds in the development of selective receptor antagonists for potential therapeutic use (Aya Futamura et al., 2017). This points towards the potential application of N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide in neuropharmacology.
Synthesis and Cardiac Electrophysiology
N-substituted imidazolylbenzamides were synthesized and tested for their cardiac electrophysiological activity, indicating the potential for developing selective class III agents for treating arrhythmias (T. K. Morgan et al., 1990). This highlights the relevance of fluorobenzamides in cardiovascular research.
将来の方向性
特性
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O/c1-12-13(2)26(11-23-12)18-10-17(24-14(3)25-18)21-8-9-22-19(27)15-6-4-5-7-16(15)20/h4-7,10-11H,8-9H2,1-3H3,(H,22,27)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLQBASMVZLVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC(=NC(=C2)NCCNC(=O)C3=CC=CC=C3F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)
![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)

![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5551650.png)

![8,8'-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline](/img/structure/B5551662.png)

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)
![2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5551680.png)
![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)